molecular formula C5H7NO2 B2389727 (S)-4-Vinyloxazolidin-2-one CAS No. 146565-74-4

(S)-4-Vinyloxazolidin-2-one

Cat. No.: B2389727
CAS No.: 146565-74-4
M. Wt: 113.116
InChI Key: WRQDRNWXVRNPFT-BYPYZUCNSA-N
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Description

(S)-4-Vinyloxazolidin-2-one is a chiral oxazolidinone derivative characterized by a vinyl group attached to the nitrogen atom of the oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Vinyloxazolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-4-hydroxyoxazolidin-2-one.

    Vinylation: The hydroxyl group is then converted to a vinyl group through a series of reactions involving reagents such as vinyl halides and bases under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the vinylation reaction.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Vinyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated oxazolidinone derivatives.

    Substitution: The vinyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Epoxides: Formed through oxidation reactions.

    Saturated Oxazolidinones: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution.

Scientific Research Applications

(S)-4-Vinyloxazolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its role in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-Vinyloxazolidin-2-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways by blocking key enzymatic reactions, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    ®-4-Vinyloxazolidin-2-one: The enantiomer of (S)-4-Vinyloxazolidin-2-one, differing in its stereochemistry.

    4-Vinylthiazolidin-2-one: A structurally similar compound with a thiazolidinone ring instead of an oxazolidinone ring.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial for its applications in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

(4S)-4-ethenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h2,4H,1,3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQDRNWXVRNPFT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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